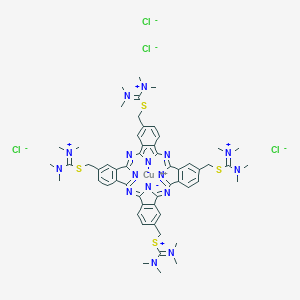

![molecular formula C21H28O2 B084743 4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol CAS No. 13044-18-3](/img/structure/B84743.png)

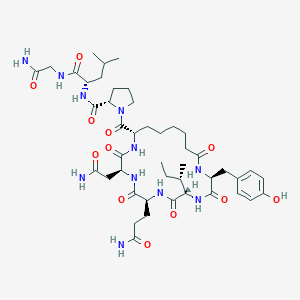

4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

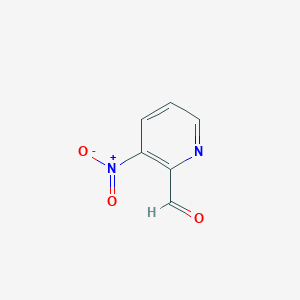

Research on similar compounds shows that synthesis often involves complex organic reactions. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involved condensation reactions and was characterized by various spectroscopic techniques (Singh et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been performed using X-ray crystallography and spectroscopic techniques. For example, the molecular structure of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was elucidated using single-crystal X-ray structure analysis (Ramazani et al., 2019).

Chemical Reactions and Properties

Chemical reactions and properties can be complex, involving interactions like hydrogen bonding and resonance. For example, in the case of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, detailed quantum chemical calculations were used to evaluate its formation and properties (Singh et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are typically analyzed using spectroscopy and crystallography. For instance, the spectroscopic and electrochemical properties of similar diaryl quinone methides were studied, providing insights into their solvatochromic and acid-base properties (Sarma et al., 2007).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interaction with other chemicals are often analyzed using a combination of experimental and theoretical methods. The study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate used density functional theory (DFT) and spectroscopic techniques for this analysis (Singh et al., 2013).

Wissenschaftliche Forschungsanwendungen

Lignin Model Compounds Study

Lignin, a complex organic polymer found in the cell walls of plants, has been the subject of studies aiming to understand its breakdown. A review by Yokoyama (2015) focused on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. The study highlights the significance of the γ-hydroxymethyl group in the breakdown process and the discovery of new reaction mechanisms during acidolysis, suggesting potential applications in biomass conversion technologies (Yokoyama, 2015).

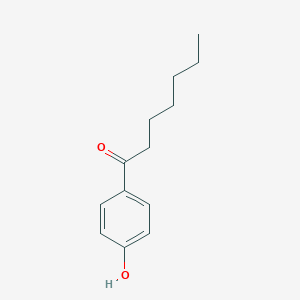

Parabens in Aquatic Environments

Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives and have been studied for their behavior and fate in aquatic environments. Research by Haman et al. (2015) reviews the occurrence, fate, and behavior of parabens, highlighting their ubiquity and the need for further studies on their toxicity and environmental impact, pointing towards a broader understanding of phenolic compounds in ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Alkylphenol Ethoxylates Degradation

Ying, Williams, and Kookana (2002) conducted a review on the environmental fate of alkylphenol ethoxylates (APEs), focusing on their degradation into more persistent compounds such as nonylphenol and octylphenol. This study provides insight into the challenges and mechanisms involved in the degradation of phenolic compounds, which could be relevant for understanding the fate of similar chemicals (Ying, Williams, & Kookana, 2002).

Plant Biomass to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) reviewed the conversion of plant biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF), from hexose carbohydrates and lignocellulose. This research underlines the potential of plant-derived chemicals in replacing non-renewable hydrocarbon sources, showcasing the significance of hydroxyl and methyl groups in chemical synthesis from biomass (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[3-(4-hydroxy-3,5-dimethylphenyl)pentan-3-yl]-2,6-dimethylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-7-21(8-2,17-9-13(3)19(22)14(4)10-17)18-11-15(5)20(23)16(6)12-18/h9-12,22-23H,7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYXCTGERVXAHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372678 |

Source

|

| Record name | 4,4'-(Pentane-3,3-diyl)bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol | |

CAS RN |

13044-18-3 |

Source

|

| Record name | 4,4'-(Pentane-3,3-diyl)bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

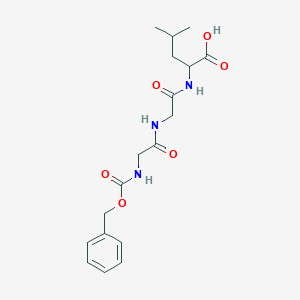

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)